molecular formula C7H7NO2 B1271092 N-(3-hydroxyphenyl)formamide CAS No. 24891-35-8

N-(3-hydroxyphenyl)formamide

Cat. No. B1271092
CAS RN: 24891-35-8
M. Wt: 137.14 g/mol
InChI Key: HTMAQVFRFZZDGO-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)formamide (NHPF) is a synthetic, small molecule that has been studied for its potential therapeutic applications in various areas, including cancer, neurodegenerative diseases, and autoimmune disorders. NHPF has been found to have a variety of biochemical and physiological effects, and its mechanism of action is being increasingly understood.

Scientific Research Applications

Synthesis of Quinolines and Isoquinolines

N-(3-hydroxyphenyl)formamide and related compounds play a significant role in the synthesis of various complex organic structures. For instance, Kobayashi et al. (1995) describe the use of related hydroxy formamides in synthesizing 1-formyl-1,2-dihydroquinolines via a Lewis acid-catalyzed cyclization process (Kobayashi et al., 1995). Similarly, Maryanoff and Rebarchak (1992) discuss the use of N-(1,2-diarylethyl)formamides for cyclizing into tetrahydroisoquinolines, a class of compounds with significant pharmaceutical importance (Maryanoff & Rebarchak, 1992).

Role in Peptide and Amino Acid Synthesis

Formamide derivatives, including those related to this compound, are used in the synthesis of peptides and amino acids. Chapman et al. (2017) demonstrate the use of formyloxyacetoxyphenylmethane as a stable, water-tolerant N-formylating reagent for amines, amino acids, and peptides, which allows the preparation of a range of N-formamides and related compounds (Chapman et al., 2017).

Radical Scavenging and Biological Activities

Some derivatives of this compound exhibit significant radical scavenging activity. For example, Xifeng et al. (2006) isolated a new metabolite, N-[2-(4-hydroxyphenyl) acetyl]formamide, from a marine-derived fungus, which demonstrated significant radical scavenging activity (Xifeng et al., 2006).

Application in Polymer and Material Science

In the field of materials science, derivatives of this compound have been utilized. Dai et al. (2009) synthesized N-(2-Hydroxyethyl)formamide and used it as an additive in preparing thermoplastic starch/montmorillonite nanocomposite, demonstrating its role as both a plasticizer for starch and a swelling agent for montmorillonite (Dai et al., 2009).

Catalysis and Chemical Reactions

These compounds are also involved in various catalytic and synthetic processes. For instance, Jiao et al. (2021) designed a hydroxyapatite-stabilized, positively charged Ru-based catalyst that can catalyze the formylation reaction of amines with CO for the synthesis of formamide, showcasing the versatility of formamide derivatives in catalysis (Jiao et al., 2021).

Safety and Hazards

“N-(3-hydroxyphenyl)formamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs include the liver, kidney, and blood .

Future Directions

Future research could focus on developing energy and cost-efficient synthetic transformations to use CO2 as a building block in the synthesis of “N-(3-hydroxyphenyl)formamide” and similar compounds . Additionally, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

N-(3-hydroxyphenyl)formamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with formamidases, which are enzymes that catalyze the hydrolysis of formamide to formic acid and ammonia . This interaction is crucial for its role as a nitrogen source in metabolic processes. Additionally, this compound can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic functions . This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal impact on cellular function . At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as formamidases and oxidoreductases, influencing the conversion of formamide to formic acid and ammonia . This interaction affects metabolic flux and metabolite levels within the cell. Additionally, this compound can participate in redox reactions, impacting the overall redox state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can influence its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production .

properties

IUPAC Name

N-(3-hydroxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-5-8-6-2-1-3-7(10)4-6/h1-5,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMAQVFRFZZDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179594
Record name 3-Formylaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24891-35-8
Record name 3-Formylaminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-hydroxyphenyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FORMYLAMINOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYW1RFY6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 100 g m-aminophenol and 150 g formic acid was refluxed for 1.5 h and then evaporated to dryness under reduced pressure (90°-95° C., 10-15 mm Hg). Solid material was dried at 100° C., 10 mm Hg, for 1.5 h. 117 g of the title compound were isolated, melting point 112° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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